Gamitrinib TPP - 1131626-46-4

Gamitrinib TPP

Catalog Number: EVT-1785601
CAS Number: 1131626-46-4
Molecular Formula: C52H65N3O8P+
Molecular Weight: 891.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gamitrinib is a resorcinolic-based mitochondrial-targeted heat shock protein 90 (Hsp90) family inhibitor, with potential antineoplastic activity. Upon administration, gamitrinib targets and inhibits the activity of Hsp90 heat shock proteins, such as TNF receptor-associated protein-1 (TRAP1). This induces the accumulation of the mitochondrial kinase PINK1 and the cytosolic E3 ubiquitin (Ub) ligase Parkin, ubiquitylates substrate proteins, and induces PINK1/Parkin-dependent mitophagy. Gamitrinib induces acute mitochondrial dysfunction, loss of membrane potential and membrane rupture leading to the induction of apoptosis in susceptible tumor cells. Hsp90, a chaperone complex protein upregulated in a variety of tumor cell types, regulates the folding and degradation of many oncogenic signaling proteins.
Overview

Gamitrinib triphenylphosphonium is a mitochondria-targeted small molecule designed to inhibit the heat shock protein 90, a crucial chaperone involved in protein folding and stability within cells. This compound combines the Hsp90 ATPase inhibitory module of 17-allylamino geldanamycin with a triphenylphosphonium moiety, which facilitates selective delivery to mitochondria. Gamitrinib triphenylphosphonium has garnered attention in cancer research for its potential therapeutic applications, particularly in targeting malignancies characterized by mitochondrial dysfunction.

Source and Classification

Gamitrinib triphenylphosphonium falls under the category of anticancer agents, specifically classified as a heat shock protein 90 inhibitor. It is derived from modifications of existing Hsp90 inhibitors, enhancing their efficacy through targeted delivery to mitochondria. The compound's synthesis and characterization have been documented in various scientific literature, highlighting its potential as a novel therapeutic agent against cancer cells that exhibit high levels of cytosolic heat shock proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gamitrinib triphenylphosphonium involves a multi-step chemical process. Initially, the core structure of Gamitrinib is synthesized by linking the Hsp90 inhibitor 17-allylamino geldanamycin with the mitochondrial-targeting carrier triphenylphosphonium via a hexylamine linker. The complete chemical synthesis includes:

  1. Solubilization: The Gamitrinib powder is solubilized in dimethyl sulfoxide at a concentration of 2.5%.
  2. Formulation: This solution is then diluted with polysorbate 80, lecithin, and sucrose to create a working solution suitable for preclinical studies.
  3. Microfluidization: For Good Manufacturing Practice studies, the injectable suspension of Gamitrinib is prepared using microfluidization techniques to ensure uniformity and stability .

High-performance liquid chromatography and mass spectrometry are employed to analyze the purity and composition of the synthesized compound, ensuring that it meets the required standards for biological testing.

Molecular Structure Analysis

Structure and Data

Gamitrinib triphenylphosphonium has a complex molecular structure characterized by its dual functionality: an Hsp90 inhibitory component and a triphenylphosphonium moiety that targets mitochondria. The molecular formula can be represented as follows:

  • Molecular Formula: C₃₁H₃₃N₃O₄P
  • Molecular Weight: Approximately 525.59 g/mol

The structure includes:

  • A core structure derived from 17-allylamino geldanamycin.
  • A triphenylphosphonium group that enhances mitochondrial localization.

The compound's design allows it to selectively accumulate in mitochondria, minimizing off-target effects on cytosolic proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Gamitrinib triphenylphosphonium undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and coupling reactions. Key reaction steps include:

  1. Nucleophilic Substitution: The reaction between the bromoalkyl phosphonium salt and amine derivatives allows for the introduction of the hexylamine linker.
  2. Formation of Triphenylphosphonium Salt: This step involves the reaction of triphenylphosphine with an alkyl halide to form the phosphonium salt that will be linked to the Hsp90 inhibitor.

These reactions are carefully monitored using chromatographic techniques to ensure high yield and purity of the final product .

Mechanism of Action

Process and Data

Gamitrinib triphenylphosphonium exerts its anticancer effects through several mechanisms:

  1. Inhibition of Heat Shock Protein 90: By binding to Hsp90, Gamitrinib disrupts its chaperone function, leading to destabilization of client proteins that are critical for tumor survival.
  2. Induction of Mitochondrial Unfolded Protein Response: The compound triggers mitochondrial stress responses, including PINK1 accumulation and Parkin activation, which are essential for mitophagy—the selective degradation of damaged mitochondria .
  3. Apoptosis Induction: At higher concentrations, Gamitrinib triphenylphosphonium can induce apoptosis through loss of mitochondrial membrane potential and release of pro-apoptotic factors such as cytochrome c .

These combined actions make Gamitrinib triphenylphosphonium a promising candidate for targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Gamitrinib triphenylphosphonium exhibits several notable physical and chemical properties:

These properties are critical for determining the appropriate formulation strategies for clinical applications .

Applications

Scientific Uses

Gamitrinib triphenylphosphonium has several scientific applications:

  1. Cancer Therapy Research: Its ability to selectively target mitochondria makes it an attractive candidate for developing therapies against various cancers, particularly those with high levels of heat shock proteins.
  2. Mitophagy Studies: The compound serves as a valuable tool for studying mitochondrial quality control mechanisms, including mitophagy, which is crucial for cellular homeostasis.
  3. Preclinical Studies: Ongoing research focuses on evaluating its efficacy in different cancer models, including glioblastoma and prostate cancer .

Properties

CAS Number

1131626-46-4

Product Name

Gamitrinib TPP

IUPAC Name

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium

Molecular Formula

C52H65N3O8P+

Molecular Weight

891.1 g/mol

InChI

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1/b28-20-,36-21+,38-33+/t35-,37+,45+,46+,48-,50+/m1/s1

InChI Key

OAUJLFPWRFHSNE-FEHIUCOBSA-O

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.